molecular formula C10H7FN2O2 B1285007 4-Amino-8-fluoroquinoline-3-carboxylic acid CAS No. 476683-65-5

4-Amino-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B1285007
CAS No.: 476683-65-5
M. Wt: 206.17 g/mol
InChI Key: ZAQWDAXYUKQODW-UHFFFAOYSA-N
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Description

4-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of 4-aminoquinoline with a carboxylic acid functional group at the 3-position. This compound has garnered significant interest due to its potent biological activity, making it a promising candidate for drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction forms an intermediate product, which is then reacted with various substituted amines to obtain the desired compound . Microwave irradiation methods have been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Amino-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of new materials and as a component in liquid crystals

Mechanism of Action

The mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to cell death. This specific mechanism of action makes it highly effective against bacterial infections .

Comparison with Similar Compounds

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.

    Quinolines: Compounds such as quinine and chloroquine, which are used as antimalarial drugs

Uniqueness: 4-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of both an amino group and a carboxylic acid group. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-amino-8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWDAXYUKQODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588693
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476683-65-5
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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